[(3-Chlorophenyl)ethynyl](hydroxy)boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)ethynylboranyl is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to a hydroxy group and an ethynyl group substituted with a 3-chlorophenyl moiety. The presence of the boron atom imparts unique reactivity, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)ethynylboranyl typically involves the reaction of 3-chlorophenylacetylene with a boron-containing reagent. One common method is the hydroboration of 3-chlorophenylacetylene using a borane complex, followed by oxidation to yield the desired product. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or diethyl ether
Temperature: Room temperature to reflux
Reagents: Borane-tetrahydrofuran complex (BH3-THF), hydrogen peroxide (H2O2), and sodium hydroxide (NaOH)
Industrial Production Methods
On an industrial scale, the production of (3-Chlorophenyl)ethynylboranyl may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)ethynylboranyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Palladium catalysts (Pd/C) and various nucleophiles
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted ethynyl derivatives. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
(3-Chlorophenyl)ethynylboranyl has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)ethynylboranyl involves its ability to form stable complexes with various substrates. The boron atom can coordinate with nucleophiles, facilitating reactions such as cross-coupling and substitution. In biological systems, the compound’s ability to deliver boron atoms to specific targets is crucial for its therapeutic applications.
Comparison with Similar Compounds
(3-Chlorophenyl)ethynylboranyl can be compared with other boron-containing compounds, such as:
Phenylboronic acid: Similar in its ability to participate in cross-coupling reactions but lacks the ethynyl group.
Boronic esters: More stable but less reactive compared to (3-Chlorophenyl)ethynylboranyl.
Boronic acids: Widely used in organic synthesis but may have different reactivity profiles.
Conclusion
(3-Chlorophenyl)ethynylboranyl is a versatile compound with significant potential in various scientific and industrial fields
Properties
CAS No. |
872495-51-7 |
---|---|
Molecular Formula |
C8H5BClO |
Molecular Weight |
163.39 g/mol |
InChI |
InChI=1S/C8H5BClO/c10-8-3-1-2-7(6-8)4-5-9-11/h1-3,6,11H |
InChI Key |
HHTAFCWPPONADH-UHFFFAOYSA-N |
Canonical SMILES |
[B](C#CC1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.